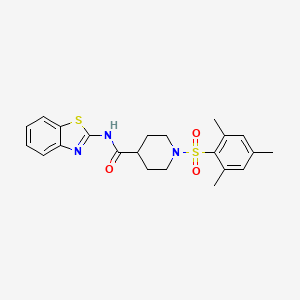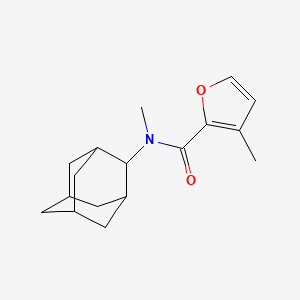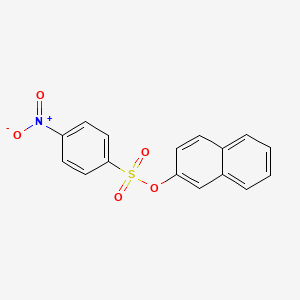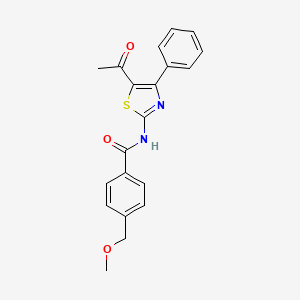
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate, also known as PTMDCP, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a tetrazole ring and a pyrrole ring, which makes it an interesting molecule for the development of new drugs and materials.
作用機序
The mechanism of action of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells, leading to the observed biological effects. For example, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.
Biochemical and Physiological Effects
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has also been shown to have antibacterial and antifungal activities.
実験室実験の利点と制限
One advantage of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is its relatively simple synthesis method, which makes it readily available for scientific research. However, its low solubility in water and other solvents may limit its use in certain experiments. In addition, the lack of understanding of its mechanism of action may hinder its development as a drug candidate.
将来の方向性
There are several future directions for the research on (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its biological effects and potential applications. Another direction is to optimize its chemical structure to improve its solubility and potency. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate can also be used as a building block for the synthesis of new materials with specific properties. Finally, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate can be tested in animal models to evaluate its efficacy and safety as a potential drug candidate.
Conclusion
In conclusion, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is a heterocyclic compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been reported to have anti-cancer, anti-inflammatory, and anti-microbial activities. However, its mechanism of action is not well understood, and its low solubility may limit its use in certain experiments. Future research on (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate should focus on identifying its molecular targets, optimizing its chemical structure, and evaluating its efficacy and safety in animal models.
合成法
The synthesis of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with (1-phenyltetrazol-5-yl)methanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate as a white crystalline solid with a melting point of 204-206°C.
科学的研究の応用
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has potential applications in scientific research, particularly in the fields of medicinal chemistry and material science. It has been reported to have anti-cancer, anti-inflammatory, and anti-microbial activities, which makes it a promising candidate for the development of new drugs. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has also been used as a building block for the synthesis of novel materials such as polymers and dendrimers.
特性
IUPAC Name |
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c14-9-6-10(16-12(9)15)13(21)22-7-11-17-18-19-20(11)8-4-2-1-3-5-8/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNKKSWFWMODJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC(=O)C3=CC(=C(N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)





![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)

![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)

![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)
